![molecular formula C17H27NO2 B4757569 4-[5-(2,3-dimethylphenoxy)pentyl]morpholine](/img/structure/B4757569.png)
4-[5-(2,3-dimethylphenoxy)pentyl]morpholine
Overview
Description
4-[5-(2,3-dimethylphenoxy)pentyl]morpholine is a chemical compound that is commonly known as SR-9009. It is a synthetic Rev-Erb ligand that has been found to have a wide range of potential applications in scientific research.
Scientific Research Applications
SR-9009 has been found to have potential applications in several areas of scientific research. One of the most promising areas is in the study of circadian rhythms. Rev-Erbα, the target of SR-9009, is a key regulator of the circadian clock. SR-9009 has been shown to be able to regulate the expression of clock genes and alter the circadian rhythm in mice.
SR-9009 has also been found to have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Studies have shown that SR-9009 can increase metabolic activity and improve glucose tolerance in mice.
Mechanism of Action
SR-9009 works by binding to and activating Rev-Erbα, a nuclear receptor that plays a key role in regulating the circadian rhythm, metabolism, and inflammation. When activated, Rev-Erbα can regulate the expression of genes involved in these processes.
Biochemical and Physiological Effects
Studies have shown that SR-9009 can increase metabolic activity, improve glucose tolerance, and reduce inflammation in mice. It has also been shown to improve endurance and increase energy expenditure.
Advantages and Limitations for Lab Experiments
One of the advantages of using SR-9009 in lab experiments is its specificity for Rev-Erbα. This allows researchers to study the effects of Rev-Erbα activation without affecting other nuclear receptors. However, one limitation is that SR-9009 has a short half-life, which can make dosing and timing of experiments challenging.
Future Directions
There are several potential future directions for research on SR-9009. One area of interest is in the study of the effects of SR-9009 on the circadian rhythm in humans. Another potential direction is in the development of more potent and longer-lasting Rev-Erbα activators. Additionally, there is interest in exploring the potential therapeutic applications of SR-9009 in the treatment of metabolic disorders.
properties
IUPAC Name |
4-[5-(2,3-dimethylphenoxy)pentyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-7-6-8-17(16(15)2)20-12-5-3-4-9-18-10-13-19-14-11-18/h6-8H,3-5,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVZPFWOTXHCLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCN2CCOCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(2,3-Dimethylphenoxy)pentyl]morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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